tri-GalNAc-COOH (acetylation)

PROTAC Heterotrivalent degrader Branched linker architecture

PROTAC developers face limited access to branched linkers capable of multivalent conjugation. tri-GalNAc-COOH (acetylation) solves this with a tetra-arm architecture featuring two Ac4GlcNAc handles for ASGPR targeting and two PEG4-acid termini for orthogonal E3 ligase/target protein conjugation. • Enables heterotrivalent PROTAC assembly without sequential ligation steps • PEG4 spacer (~14-16 Å) optimizes ternary complex geometry • Orthogonal handles support EDC/NHS amine coupling & click chemistry. Custom synthesis available with >98% purity; ambient shipping.

Molecular Formula C93H152N10O44
Molecular Weight 2114.2 g/mol
Cat. No. B11935054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametri-GalNAc-COOH (acetylation)
Molecular FormulaC93H152N10O44
Molecular Weight2114.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C93H152N10O44/c1-58(104)100-81-87(142-67(10)113)84(139-64(7)110)70(52-136-61(4)107)145-90(81)133-36-16-13-22-73(116)94-30-19-33-97-76(119)25-40-130-55-93(103-79(122)28-39-125-44-46-127-48-50-129-51-49-128-47-45-126-43-29-80(123)124,56-131-41-26-77(120)98-34-20-31-95-74(117)23-14-17-37-134-91-82(101-59(2)105)88(143-68(11)114)85(140-65(8)111)71(146-91)53-137-62(5)108)57-132-42-27-78(121)99-35-21-32-96-75(118)24-15-18-38-135-92-83(102-60(3)106)89(144-69(12)115)86(141-66(9)112)72(147-92)54-138-63(6)109/h70-72,81-92H,13-57H2,1-12H3,(H,94,116)(H,95,117)(H,96,118)(H,97,119)(H,98,120)(H,99,121)(H,100,104)(H,101,105)(H,102,106)(H,103,122)(H,123,124)/t70-,71-,72-,81-,82-,83-,84+,85+,86+,87-,88-,89-,90-,91-,92-/m1/s1
InChIKeyJMALBYZRPSUWDK-DLUYGGPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetra-Arm Branched PROTAC Linker Overview


3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid (CAS not available in public sources) is a structurally sophisticated, tetra-arm branched PROTAC (PROteolysis TArgeting Chimera) linker . The molecule integrates a 1,3-bis-substituted propane central core with four extended arms: two arms terminate in fully acetylated N-acetylglucosamine (Ac4GlcNAc) sugar moieties, and the remaining two arms incorporate a tetra(ethylene glycol) (PEG4) spacer chain culminating in a terminal carboxylic acid group . This architecture enables multifunctional conjugation strategies, where the Ac4GlcNAc groups can serve as masked or targeting handles, and the PEG4-acid arms provide a hydrophilic, flexible tether for attachment to E3 ligase ligands or target protein ligands .

Multivalent conjugation platform with four distinct functional termini
Supports heterotrivalent PROTAC design with dual Ac4GlcNAc and PEG4-acid arms
PEG4 spacer provides aqueous solubility and flexible tether for ternary complex studies

Why Standard Linkers Cannot Substitute This Linker


Generic substitution of PROTAC linkers is rarely viable due to the profound impact of linker length, composition, and geometry on ternary complex formation and degradation efficiency [1]. This specific tetra-arm branched linker with dual Ac4GlcNAc moieties and a PEG4-acid terminus is not interchangeable with standard linear PEG linkers (e.g., NH2-PEGn-COOH), simple 1,3-bis-aminooxypropane alkyl linkers, or even common branched linkers like NH-bis(PEGn-acid) . Linear linkers lack the multivalent conjugation capacity and the sugar-derived targeting potential; simple branched linkers offer only two functional arms, insufficient for constructing heterotrivalent PROTACs or degrader-antibody conjugates that require simultaneous attachment of multiple functional modules [2]. Substituting with a structurally dissimilar linker would fundamentally alter the spatial orientation of the E3 ligase and target protein ligands, potentially abolishing the formation of a productive ternary complex and resulting in complete loss of degradation activity [3].

Tetra-Arm Linker
4 functional arms enable heterotrivalent conjugation; linear linkers limited to 2.
Ac4GlcNAc handles offer potential carbohydrate-mediated targeting context; non-glycosylated linkers lack this dimension.
Standard Linkers
Linear PEG/alkyl cannot support assembly of >2 ligands, fundamentally altering degrader architecture.
Branched NH-bis(PEGn) provide only 2–3 termini, insufficient for heterotrivalent strategies without complex synthesis.

Quantitative Differentiation Evidence


Structural Advantage for Heterotrivalent PROTAC Assembly

This compound possesses a tetra-arm branched architecture, providing four distinct functional termini (two Ac4GlcNAc and two PEG4-acid arms), in contrast to linear linkers (2 termini) and simple branched linkers (2–3 termini) . This unique architecture enables the synthesis of heterotrivalent PROTACs, where a single linker can simultaneously tether three distinct functional ligands: a target protein ligand, an E3 ligase ligand, and a third targeting or reporter moiety [1]. Linear linkers such as NH2-PEG3-COOH and simple branched linkers such as NH-bis(PEG2-acid) are structurally incapable of supporting trivalent assembly without additional complex synthetic steps . Recent studies have demonstrated that heterotrivalent PROTACs assembled via branched trifunctional linkers exhibit enhanced degradation potency and faster kinetics compared to their bivalent counterparts [2]. While direct degradation data for this specific linker are not publicly available, the tetra-arm architecture is a prerequisite for constructing advanced heterotrivalent degraders, establishing a clear structural differentiation from all bifunctional linker alternatives .

Conjugation sites
Class-level inference
4 vs. 2–3
Enables heterotrivalent PROTAC assembly; linear linkers cannot match.
Based on structural analysis; direct degradation data not publicly available.
PROTAC Heterotrivalent degrader Branched linker architecture

PEG4 Spacer Provides Superior Aqueous Solubility

This compound incorporates a tetra(ethylene glycol) (PEG4) spacer within its structure, which confers significantly enhanced aqueous solubility compared to alkyl chain-based PROTAC linkers . The PEG spacer increases the reagent's solubility in aqueous media, a critical parameter for PROTAC cellular activity and handling [1]. While direct solubility measurements for this specific compound are not publicly reported, the structural incorporation of PEG4 is a well-established strategy for improving solubility, in contrast to alkyl linkers such as Ac4GlcNAlk or 1,3-Bis-aminooxypropane, which lack hydrophilic PEG units and consequently exhibit lower aqueous solubility . The estimated ClogP of this compound is approximately 1.9, compared to ~3.2 for Ac4GlcNAlk and ~2.8 for 1,3-Bis-aminooxypropane, reflecting a 1.3–1.9 unit reduction in lipophilicity attributable to the PEG4 spacer .

Lipophilicity (est.)
Class-level inference
ClogP ≈ 1.9
May support improved aqueous solubility vs. alkyl linkers.
In silico estimation; vendor structural data only.
PROTAC solubility PEG linker Drug-like properties

Carbohydrate-Mediated Targeting via Ac4GlcNAc Moieties

This linker uniquely incorporates two fully acetylated N-acetylglucosamine (Ac4GlcNAc) moieties, which distinguish it from the vast majority of commercially available PROTAC linkers that lack carbohydrate functional groups . Ac4GlcNAc is a protected form of N-acetylglucosamine, a sugar that can serve as a ligand for carbohydrate-recognition domains or, upon deprotection, as a targeting ligand for the asialoglycoprotein receptor (ASGPR) on hepatocytes [1]. Triantennary GalNAc conjugates have been successfully employed to achieve hepatocyte-specific delivery of PROTACs and siRNA [2]. In contrast, standard linkers such as NH2-PEG3-COOH, Bis-PEG3-acid, and NH-bis(PEG2-acid) contain no carbohydrate recognition elements and therefore lack any inherent tissue-targeting capability . While this linker bears Ac4GlcNAc rather than GalNAc, the underlying multivalent carbohydrate-display principle is analogous, offering a potential targeting advantage that non-glycosylated linkers cannot provide [3].

Carbohydrate display
Class-level inference
2× Ac4GlcNAc
Qualitative differentiation from non-glycosylated linkers; targeting context.
Analogy to GalNAc-targeting literature; requires validation.
Carbohydrate targeting ASGPR Liver-specific delivery

Optimal PEG4 Linker Length for Ternary Complex Formation

The tetra(ethylene glycol) (PEG4) spacer incorporated into this compound provides a linker arm length of approximately 14–16 Å per PEG4 chain, which falls within the optimal range for facilitating productive ternary complex formation between the E3 ligase and target protein [1]. Linker length is a critical determinant of PROTAC efficacy, with lengths that are too short preventing simultaneous engagement of both proteins and lengths that are too long reducing degradation efficiency due to entropic penalties [2]. Systematic studies have shown that PEG linkers of 4–6 units often yield optimal degradation activity . In contrast, simple alkyl linkers such as 1,3-Bis-aminooxypropane provide a rigid, short span (~5 Å), which severely restricts the conformational space accessible for ternary complex assembly . While this compound's exact degradation performance in a PROTAC context is not publicly quantified, the PEG4 arm length aligns with empirically optimized parameters established across multiple degrader campaigns, offering a design advantage over both shorter alkyl linkers and excessively long PEG linkers .

Arm length
Class-level inference
≈14–16 Å
Within empirically favored range for ternary complex studies.
Calculated from PEG units; reported optimal range 14–20 Å.
Ternary complex Linker length optimization PROTAC efficacy

Optimal Research Applications


Heterotrivalent PROTAC Synthesis

This linker is uniquely suited for constructing heterotrivalent PROTACs, wherein a single molecular scaffold tethers a target protein ligand, an E3 ligase ligand, and a third functional module (e.g., a second E3 ligase ligand for dual recruitment, a fluorescent reporter, or a targeting moiety) [1]. The tetra-arm architecture provides the necessary conjugation sites to assemble such advanced degraders without requiring complex sequential ligation steps, a capability that linear and simple branched linkers lack .

Hepatocyte-Targeted PROTACs via ASGPR

The dual Ac4GlcNAc moieties present on this linker can be deprotected to yield N-acetylglucosamine or converted to N-acetylgalactosamine (GalNAc), enabling multivalent binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes [2]. This application scenario is supported by the established use of triantennary GalNAc ligands for liver-specific delivery of siRNA and PROTACs, demonstrating that multivalent carbohydrate display confers tissue-selective targeting [3].

PROTAC Library Construction with Linker Variability

The PEG4 spacer provides a hydrophilic, flexible tether of defined length (~14–16 Å), which falls within the empirically optimal range for ternary complex formation [4]. This linker can serve as a scaffold for generating focused PROTAC libraries where the spatial relationship between the E3 ligase ligand and the target protein ligand is systematically controlled, enabling structure–activity relationship (SAR) studies to optimize degradation efficiency .

Antibody-PROTAC Conjugates via Orthogonal Handles

The combination of PEG4-acid termini (reactive with amines via EDC/NHS chemistry) and Ac4GlcNAc moieties (which can be selectively deprotected and functionalized via click chemistry) provides orthogonal conjugation handles for assembling complex bioconjugates . This multifunctionality is particularly valuable for constructing antibody–PROTAC conjugates or other targeted degrader formats that require distinct attachment points for the antibody, the PROTAC payload, and additional imaging or therapeutic modules [5].

Application
Selection Property
Validation Focus
Heterotrivalent PROTAC synthesis
Multivalent conjugation sites
Heterotrivalent degrader assembly context
Hepatocyte-targeted degrader studies
Carbohydrate-display context
ASGPR-mediated delivery model review
PROTAC SAR library generation
Flexible PEG spacer tether
Ternary complex optimization studies
Antibody-PROTAC conjugate assembly
Orthogonal conjugation chemistry
Bifunctional bioconjugate characterization

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